(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-(4-methoxyphenyl)thioamide with α-haloketones under basic conditions.
Acrylonitrile Group Introduction: The thiazole intermediate is then reacted with 2,3-dichlorobenzaldehyde in the presence of a base to form the acrylonitrile group via a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymer matrices to modify physical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, altering their activity. In materials science, its electronic properties would be of primary interest.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
- Methoxy Group : The presence of the methoxy group can significantly alter the compound’s electronic properties and reactivity compared to its analogs.
- Dichlorophenyl Group : The dichlorophenyl group can enhance the compound’s lipophilicity and potential biological activity.
Properties
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-15-7-5-12(6-8-15)17-11-25-19(23-17)14(10-22)9-13-3-2-4-16(20)18(13)21/h2-9,11H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFLHAFSTDGILF-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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